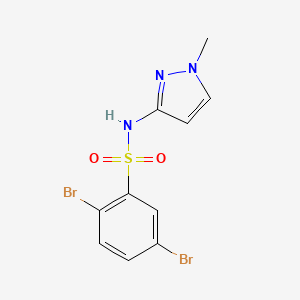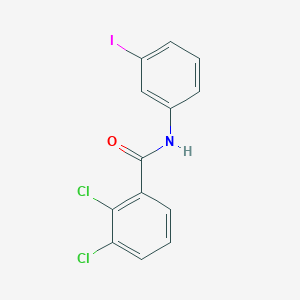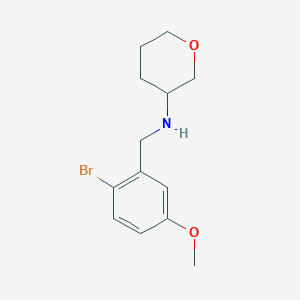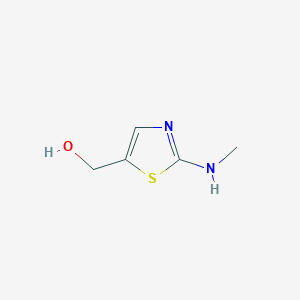![molecular formula C12H15NO4 B14914472 n-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide](/img/structure/B14914472.png)
n-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide is a heterocyclic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a dioxepin ring fused with a benzene ring and an acetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of N-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactions and automated purification systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
N-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to cell lysis and death .
In terms of anti-inflammatory activity, the compound is thought to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms .
Comparaison Avec Des Composés Similaires
N-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide can be compared with other similar compounds, such as:
3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid: This compound shares the dioxepin ring structure but differs in its functional groups, leading to different chemical reactivity and applications.
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-7-methoxy-6-propyl-chromen-4-one: This compound has a similar core structure but includes additional functional groups that enhance its biological activities.
[3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-acetic acid: This compound also shares structural similarities but has different substituents that affect its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C12H15NO4/c1-15-8-12(14)13-9-3-4-10-11(7-9)17-6-2-5-16-10/h3-4,7H,2,5-6,8H2,1H3,(H,13,14) |
Clé InChI |
MKEHOVJQBQYGEP-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)NC1=CC2=C(C=C1)OCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-ethyl-N-[(2-oxido-1,3,2-dioxaphosphinan-2-yl)(phenyl)methyl]aniline](/img/structure/B14914434.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)





![4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
![1-[2-(Methylamino)ethyl]cyclobutanol](/img/structure/B14914476.png)

